molecular formula C18H17N3S2 B2714570 N-phenyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393831-83-9

N-phenyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2714570
CAS No.: 393831-83-9
M. Wt: 339.48
InChI Key: HYADCKGBAXLVGN-UHFFFAOYSA-N
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Description

N-phenyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C18H17N3S2 and its molecular weight is 339.48. The purity is usually 95%.
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Scientific Research Applications

Antidepressant Activity

A study synthesized a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides and evaluated their antidepressant and neurotoxicity screening. These compounds, particularly one with a 4-hydroxyphenyl substitution, showed significant reduction in immobility time in both forced swimming and tail suspension tests, indicating potential antidepressant activity without influencing baseline locomotion (Mathew, Suresh, & Anbazhagan, 2014).

Anticancer Agents

Another research synthesized 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes and evaluated them for anti-tumor activities. Compounds in this series exhibited promising activities against hepatocellular carcinoma (HepG2) cell lines, highlighting their potential as anticancer agents (Gomha, Edrees, & Altalbawy, 2016).

Antibacterial Evaluation

Novel N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives were synthesized and showed promising antibacterial activities, indicating their potential application in combating bacterial infections (Pitucha, Mazur, Kosikowska, Pachuta-Stec, Malm, Popiołek, & Rzączyńska, 2010).

Antimicrobial and Antioxidant Agents

A process for synthesizing novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives was developed, with the resulting compounds exhibiting good antimicrobial activities against tested microorganisms. This research suggests the utility of these compounds as antimicrobial agents (Abdel-Wahab, Khidre, Mohamed, & El‐Hiti, 2017).

Properties

IUPAC Name

N-phenyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3S2/c22-18(19-14-6-2-1-3-7-14)21-12-11-20-10-4-8-15(20)17(21)16-9-5-13-23-16/h1-10,13,17H,11-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYADCKGBAXLVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CS3)C(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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